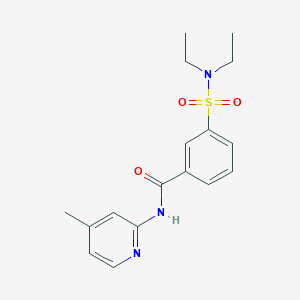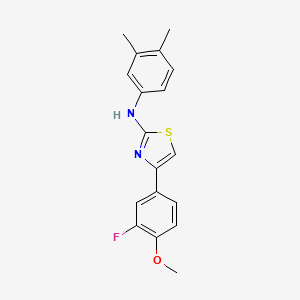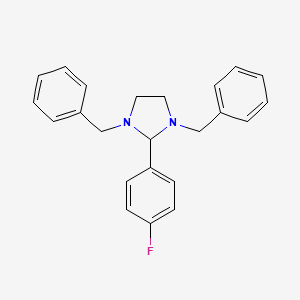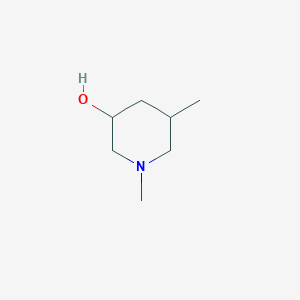![molecular formula C20H21BrN4O5 B11535791 (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide](/img/structure/B11535791.png)
(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidene group, a bromo-substituted phenoxyacetyl moiety, and a nitrophenyl butanamide structure, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid in the presence of a base to form 2-(2-bromo-4-methylphenoxy)acetic acid.
Hydrazide Formation: The phenoxyacetic acid derivative is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation Reaction: The hydrazide is then condensed with 3-butanoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom in the phenoxyacetyl moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Products include carboxylic acids, aldehydes, and ketones.
Reduction: Products include amines and hydroxylamines.
Substitution: Products vary depending on the nucleophile used, such as azides or thiols.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Biology and Medicine
The compound’s potential biological activity, particularly due to the presence of the nitro and hydrazinylidene groups, makes it a candidate for drug development. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or specialty chemicals, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide would depend on its specific application. In a biological context, it might interact with cellular proteins or enzymes, inhibiting or modifying their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{2-[(2-chloro-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide
- (3E)-3-{2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide
Uniqueness
The presence of the bromo group in (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide distinguishes it from its analogs, potentially leading to different reactivity and biological activity. The specific substitution pattern on the phenoxyacetyl moiety can significantly influence the compound’s chemical properties and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C20H21BrN4O5 |
|---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(2-methyl-5-nitrophenyl)butanamide |
InChI |
InChI=1S/C20H21BrN4O5/c1-12-4-7-18(16(21)8-12)30-11-20(27)24-23-14(3)9-19(26)22-17-10-15(25(28)29)6-5-13(17)2/h4-8,10H,9,11H2,1-3H3,(H,22,26)(H,24,27)/b23-14+ |
InChI Key |
OJWQHWCEGIWGSB-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11535712.png)
![N'-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide](/img/structure/B11535714.png)

![1,8-Dibromo-17-(2,5-dimethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11535737.png)
![5-[2-(4-Bromophenyl)-2-oxoethyl]-5-chloro-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11535741.png)





![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11535772.png)
![1,5-dimethyl-4-({(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11535776.png)
![4-amino-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11535779.png)
![4-[(E)-[(3-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11535795.png)
